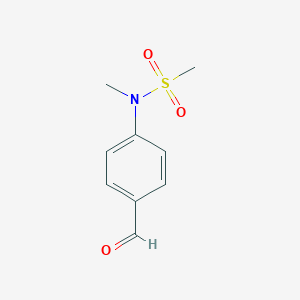
N-(4-Formylphenyl)-N-methylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Formylphenyl)-N-methylmethanesulfonamide: is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a methylmethanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 4-formylbenzenesulfonyl chloride and N-methylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-formylbenzenesulfonyl chloride is reacted with N-methylamine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-50°C) until completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-(4-Formylphenyl)-N-methylmethanesulfonamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: N-(4-Carboxyphenyl)-N-methylmethanesulfonamide.
Reduction: N-(4-Hydroxymethylphenyl)-N-methylmethanesulfonamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit certain enzymes due to its sulfonamide group.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Explored as a potential pharmacophore in the design of new therapeutic agents.
Diagnostic Tools: Utilized in the development of diagnostic assays.
Industry
Material Science: Incorporated into polymers and other materials to impart specific properties.
Catalysis: Used in catalytic processes due to its ability to coordinate with metals.
作用機序
The mechanism by which N-(4-Formylphenyl)-N-methylmethanesulfonamide exerts its effects depends on its application. In enzyme inhibition, the sulfonamide group mimics the structure of natural substrates, binding to the active site of the enzyme and preventing its normal function. In coordination chemistry, the formyl and sulfonamide groups can coordinate with metal ions, forming stable complexes that can catalyze various reactions.
類似化合物との比較
Similar Compounds
N-(4-Formylphenyl)-N-methylacetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
N-(4-Formylphenyl)-N-methylbenzenesulfonamide: Similar structure but with a benzenesulfonamide group.
Uniqueness
N-(4-Formylphenyl)-N-methylmethanesulfonamide is unique due to the presence of both a formyl group and a methanesulfonamide group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
特性
分子式 |
C9H11NO3S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC名 |
N-(4-formylphenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-10(14(2,12)13)9-5-3-8(7-11)4-6-9/h3-7H,1-2H3 |
InChIキー |
XACFYIVXEJONDJ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=C(C=C1)C=O)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)

![2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid](/img/structure/B12103655.png)

![Aluminium(3+) 6,8-dihydroxy-1-methyl-3,5-dioxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]anthracene-2-carboxylate](/img/structure/B12103657.png)

![(2R)-2-[(2R)-3-(4-Chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-YL)propanamido]propanamido]-3-(pyridin-3-YL)propanoic acid](/img/structure/B12103665.png)
![1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride](/img/structure/B12103673.png)


![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)
